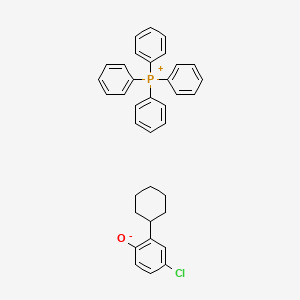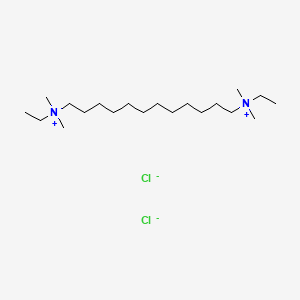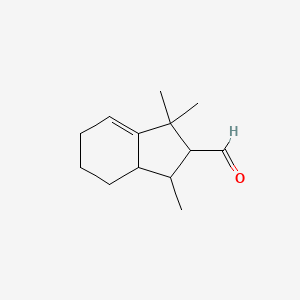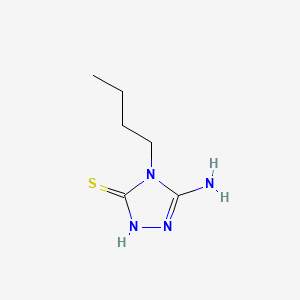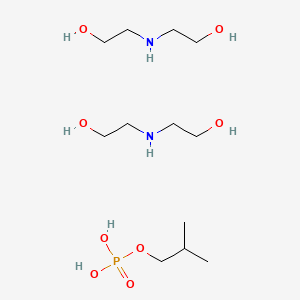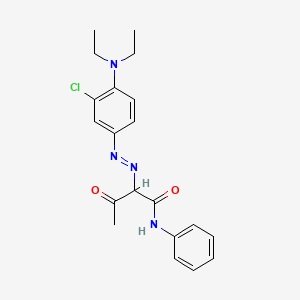
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- is a complex organometallic compound It is known for its unique coordination chemistry, where barium is coordinated with ethoxyethanol ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- typically involves the reaction of barium salts with ethoxyethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:
- Dissolution of barium salts in a suitable solvent.
- Addition of ethoxyethanol to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other oxidation products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of barium metal and other reduced species.
Substitution: The ethoxyethanol ligands can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used. The reaction conditions vary depending on the reducing agent.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Barium oxide and other oxidation products.
Reduction: Barium metal and reduced species.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including ceramics and polymers.
Mechanism of Action
The mechanism of action of Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- involves its interaction with molecular targets through coordination chemistry. The ethoxyethanol ligands facilitate the binding of the compound to various substrates, enabling catalytic activity and other chemical transformations. The pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Barium, bis(2-(2-methoxyethoxy)ethanolato)-, (OC-6-12)-: Similar structure but with methoxyethanol ligands.
Barium, bis(2-(2-propoxyethoxy)ethanolato)-, (OC-6-12)-: Similar structure but with propoxyethanol ligands.
Uniqueness
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The ethoxyethanol ligands provide a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications.
Properties
CAS No. |
149901-23-5 |
|---|---|
Molecular Formula |
C24H52Ba2O12 |
Molecular Weight |
807.3 g/mol |
IUPAC Name |
barium(2+);2-(2-ethoxyethoxy)ethanolate |
InChI |
InChI=1S/4C6H13O3.2Ba/c4*1-2-8-5-6-9-4-3-7;;/h4*2-6H2,1H3;;/q4*-1;2*+2 |
InChI Key |
YLJDVPZGRZPEKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCC[O-].CCOCCOCC[O-].CCOCCOCC[O-].CCOCCOCC[O-].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


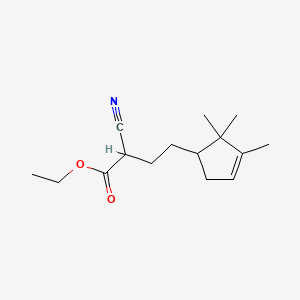
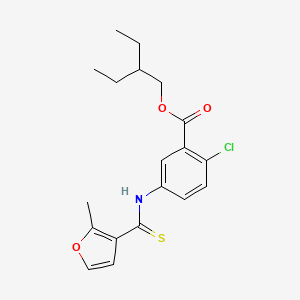
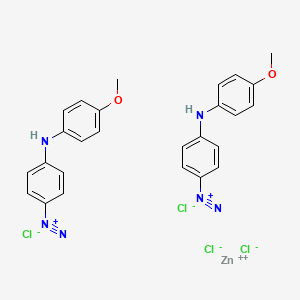
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)


